Structural Differentiation from Des-Methoxy Analog via PI3K-α Inhibitor Patent Scope
The target compound's 7-methoxybenzofuran moiety provides a critical structural differentiation from the des-methoxy analog (6-(1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, CAS N/A). Patent literature for substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors explicitly covers alkoxy-substituted benzofuran derivatives, indicating the methoxy group is a key determinant for potent PI3K-α binding [1]. The des-methoxy analog lacks this crucial hydrogen-bond acceptor, which is predicted to reduce target affinity.
| Evidence Dimension | Structural feature for PI3K-α target engagement (Patent Coverage) |
|---|---|
| Target Compound Data | 7-methoxybenzofuran-carbonyl substituent; covered under substituted pyrrolo[3,4-b]pyridine PI3K-α inhibitor patent claims |
| Comparator Or Baseline | Des-methoxy analog (6-(1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine); not specifically exemplified in lead PI3K-α inhibitor patent filings |
| Quantified Difference | Patent inclusion vs. absence from key structure-activity relationship claims; qualitative differentiation based on intellectual property landscape |
| Conditions | US Patent US12581252B2 for substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors |
Why This Matters
Procurement of the methoxylated derivative is justified for programs targeting PI3K-α, as its structural features align with patent-validated pharmacophores, unlike the simpler des-methoxy analog.
- [1] Boezio, A., Dipietro, L. V., Gunaydin, H., et al. (2026). US Patent No. 12,581,252 B2. Substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors. View Source
